molecular formula C10H15ClN2O2 B1522212 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride CAS No. 27449-35-0

2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride

Cat. No. B1522212
CAS RN: 27449-35-0
M. Wt: 230.69 g/mol
InChI Key: GKROFQZPOOQJEN-UHFFFAOYSA-N
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Description

“2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride” is a chemical compound with the molecular formula C9H13CLN2O2 and a molecular weight of 216.67 .


Molecular Structure Analysis

The molecular structure of “2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride” can be represented by the SMILES notation: O=C(NC1=CC=C(OC)C=C1)CN.[H]Cl . This indicates that the molecule contains an amide group (O=C(N…)), a benzene ring with a methoxy group (OC) attached (C1=CC=C(OC)C=C1), and a chloride ion ([H]Cl).


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

1. Metabolism Studies

Studies on chloroacetamide herbicides, such as acetochlor, alachlor, butachlor, and metolachlor, provide insights into their metabolism in human and rat liver microsomes. This research demonstrates the metabolic pathways and enzymatic interactions involved in the processing of compounds structurally similar to 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride (Coleman, Linderman, Hodgson, & Rose, 2000).

2. Environmental Impact and Herbicide Efficacy

Research investigating the reception and activity of herbicides, including acetochlor, in soil under various conditions, provides valuable information on the environmental impact and efficacy of these compounds. This research is relevant to understanding the behavior of similar compounds in agricultural settings (Banks & Robinson, 1986).

3. Chemical Synthesis and Application

The preparation of L-2-amino-5-arylpentanoic acids, constituents of AM-toxins, involves processes that are relevant to the synthesis and potential applications of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride. Such studies contribute to the broader understanding of synthetic pathways and applications of related compounds (Shimohigashi, Lee, & Izumiya, 1976).

4. Antibacterial Activity of Zinc Complexes

The formation of zinc complexes with Schiff bases derived from 2-acetamidobenzaldehyde and 2-amino benzothiazole derivatives, including 2-amino-4-methoxy derivatives, highlights potential applications in antibacterial treatments. This research opens avenues for the use of similar acetamide derivatives in medicinal chemistry (Chohan, Scozzafava, & Supuran, 2003).

5. Antimalarial Activity

The synthesis and structure-activity relationships of compounds, including acetamido derivatives, offer insights into their potential antimalarial properties. Such research is crucial for developing new therapeutics and understanding the pharmacological applications of acetamide derivatives (Werbel et al., 1986).

properties

IUPAC Name

2-amino-N-[(4-methoxyphenyl)methyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKROFQZPOOQJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride

CAS RN

27449-35-0
Record name 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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